molecular formula C15H18N2O2 B7477887 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one

4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one

Numéro de catalogue B7477887
Poids moléculaire: 258.32 g/mol
Clé InChI: MNJWYLBSBDTQHP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one, also known as CP-101,606, is a promising drug candidate that has received significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives, which have been extensively studied for their diverse biological activities.

Mécanisme D'action

The mechanism of action of 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one is not fully understood, but it is believed to involve the modulation of glutamate neurotransmission. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological disorders. This compound has been shown to selectively block the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, this compound may reduce excessive glutamate neurotransmission and prevent the development of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of epilepsy, this compound has been shown to reduce seizure activity and improve cognitive function. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, suggesting that it may be useful for the treatment of anxiety and depression. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one is its high selectivity for the NMDA receptor. This selectivity makes it a useful tool for studying the role of the NMDA receptor in various neurological disorders. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo experiments. However, one of the limitations of this compound is its moderate yield in the synthesis method, which may limit its availability for large-scale experiments.

Orientations Futures

There are several future directions for the research on 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one. One potential direction is to investigate its efficacy in clinical trials for the treatment of epilepsy, anxiety, and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, the synthesis method for this compound could be further optimized to improve the yield and availability of this compound for research purposes.
Conclusion:
In conclusion, this compound is a promising drug candidate that has received significant attention in recent years due to its potential therapeutic applications in various neurological disorders. The synthesis method for this compound involves the reaction between 2-cyclopentylacetyl-1,3-dihydro-2H-indol-2-one and o-phenylenediamine in the presence of a catalyst. This compound has been shown to selectively block the NMDA receptor, which is a subtype of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.

Méthodes De Synthèse

The synthesis of 4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one involves the reaction between 2-cyclopentylacetyl-1,3-dihydro-2H-indol-2-one and o-phenylenediamine in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The yield of this reaction is moderate, and several modifications have been proposed to improve the overall efficiency of the synthesis method.

Applications De Recherche Scientifique

4-(2-Cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and depression. Several preclinical studies have demonstrated the efficacy of this compound in reducing seizure activity and improving cognitive function in animal models of epilepsy. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in preclinical studies, making it a promising candidate for the treatment of anxiety and depression.

Propriétés

IUPAC Name

4-(2-cyclopentylacetyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-14-10-17(13-8-4-3-7-12(13)16-14)15(19)9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJWYLBSBDTQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.